N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide
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Overview
Description
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide is a chemical compound characterized by its unique structure, which includes a sulfonamide group attached to a methoxybenzene ring and a tetrahydrothiophene ring with dioxidation at the 1,1-position
Mechanism of Action
Target of Action
The primary target of the compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects various biochemical pathways. These channels are involved in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators . It also exhibits improved metabolic stability over the prototypical urea-based compounds .
Biochemical Analysis
Biochemical Properties
The compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide has been identified as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
This compound, as a GIRK channel activator, can influence cell function by modulating the excitability of cells . This can have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with GIRK channels . It can bind to these channels, leading to their activation . This can result in changes in gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring followed by its dioxidation. The methoxybenzenesulfonamide moiety is then introduced through a series of reactions involving sulfonamide formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Introduction of different functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical assays or as a precursor for bioactive molecules.
Medicine: In the medical field, this compound may be explored for its pharmacological properties, such as its potential as an anti-inflammatory or antimicrobial agent.
Industry: In industry, this compound could be used in the development of new materials or as a component in various chemical processes.
Comparison with Similar Compounds
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness: N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-methoxybenzenesulfonamide stands out due to its specific structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-18-11-4-2-3-5-12(11)20(16,17)13-8-10-6-7-19(14,15)9-10/h2-5,10,13H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEYUZVDQAPLOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NCC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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